Cas no 67724-03-2 (2-(4-Aminophenoxy)benzenecarboxylic Acid)
2-(4-Aminophenoxy)benzenecarboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Aminophenoxy)benzoic acid
- 2-(4-AMINOPHENOXY)BENZENE CARBOXYLIC ACID
- 2-(4-amino-phenoxy)-benzoic acid
- Benzoic acid,2-(4-aminophenoxy)-
- 2-(2-CHLORO-5-METHOXYPHENYL)-5-METHYLPYRIDINE
- 2-(4-Amino-phenoxy)-benzoesaeure
- 4-(2-Carboxyphenoxy)aniline
- 4-Amino-2'-carboxydiphenyl ether
- aminophenoxybenzenecarboxylicacid
- p-Amino-o'-carboxydiphenylether
- CS-0454807
- 7Y-0701
- AKOS004119784
- 2-(4-Aminophenoxy)benzenecarboxylic acid
- MFCD06659583
- DTXSID80377409
- FT-0680622
- J-505892
- 67724-03-2
- 2-(4-aminophenoxy)benzoicAcid
- SB77343
- 2-(4-AMINOPHENOXY)BENZENECARBOXYLICACID
- SCHEMBL7125583
- CHEMBL5268622
- BDBM50610703
- 2-(4-Aminophenoxy)benzenecarboxylic Acid
-
- MDL: MFCD06659583
- Inchi: 1S/C13H11NO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,14H2,(H,15,16)
- InChI Key: QHUNNXCUJKOGMN-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)N)C1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 229.07400
- Monoisotopic Mass: 228.066068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 75.4
Experimental Properties
- Density: 1.311
- Melting Point: 180-182
- Boiling Point: 410.1°Cat760mmHg
- Flash Point: 201.8°C
- PSA: 72.55000
- LogP: 3.34050
2-(4-Aminophenoxy)benzenecarboxylic Acid Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-(4-Aminophenoxy)benzenecarboxylic Acid Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-Aminophenoxy)benzenecarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019098252-1g |
2-(4-Aminophenoxy)benzoic acid |
67724-03-2 | 95% | 1g |
$474.24 | 2023-09-01 | |
| Alichem | A019098252-5g |
2-(4-Aminophenoxy)benzoic acid |
67724-03-2 | 95% | 5g |
$1047.00 | 2023-09-01 | |
| TRC | A639845-10mg |
2-(4-Aminophenoxy)benzenecarboxylic Acid |
67724-03-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A639845-50mg |
2-(4-Aminophenoxy)benzenecarboxylic Acid |
67724-03-2 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | A639845-100mg |
2-(4-Aminophenoxy)benzenecarboxylic Acid |
67724-03-2 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Apollo Scientific | OR14361-1g |
2-(4-Aminophenoxy)benzoic acid |
67724-03-2 | 1g |
£185.00 | 2023-09-02 | ||
| Apollo Scientific | OR14361-5g |
2-(4-Aminophenoxy)benzoic acid |
67724-03-2 | 5g |
£495.00 | 2023-09-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045502-1g |
2-(4-Aminophenoxy)benzenecarboxylic acid |
67724-03-2 | 97% | 1g |
4096.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045502-500mg |
2-(4-Aminophenoxy)benzenecarboxylic acid |
67724-03-2 | 97% | 500mg |
2665.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045502-5g |
2-(4-Aminophenoxy)benzenecarboxylic acid |
67724-03-2 | 97% | 5g |
10810.0CNY | 2021-07-13 |
2-(4-Aminophenoxy)benzenecarboxylic Acid Suppliers
2-(4-Aminophenoxy)benzenecarboxylic Acid Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-(4-Aminophenoxy)benzenecarboxylic Acid
Professional Introduction to 2-(4-Aminophenoxy)benzenecarboxylic Acid (CAS No: 67724-03-2)
2-(4-Aminophenoxy)benzenecarboxylic Acid, identified by the Chemical Abstracts Service (CAS) number 67724-03-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzenecarboxylic acid moiety linked to a phenoxy group, which in turn is connected to an amino substituent on the aromatic ring, exhibits a unique structural framework that makes it a valuable intermediate in the development of various therapeutic agents. The presence of both amino and carboxylic acid functional groups provides multiple points for chemical modification, enabling the synthesis of more complex molecules with tailored biological activities.
The compound's structural attributes have garnered attention in recent years due to its potential applications in drug discovery. Specifically, the combination of the phenoxy and amino groups suggests possible interactions with biological targets such as enzymes and receptors. This has led to its exploration as a precursor in the synthesis of novel pharmacophores targeting neurological disorders, inflammatory conditions, and even certain types of cancer. The benzenecarboxylic acid component further enhances its utility, as it can be readily incorporated into peptidomimetics or used to construct heterocyclic scaffolds that mimic natural bioactive molecules.
In the context of contemporary research, 2-(4-Aminophenoxy)benzenecarboxylic Acid has been utilized in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The amino group can be leveraged to form hydrogen bonds or participate in ionic interactions with the active site residues of kinases, while the phenoxy group can stack with aromatic residues, mimicking natural substrates or allosteric modulators. Recent studies have demonstrated its role in generating derivatives that exhibit potent inhibitory effects against specific kinases, thereby opening new avenues for therapeutic intervention.
Moreover, the compound has found relevance in materials science and polymer chemistry. Its bifunctional nature allows for the incorporation into polymers or copolymers where both hydrophilic and hydrophobic properties are desired. For instance, derivatives of 2-(4-Aminophenoxy)benzenecarboxylic Acid have been explored as monomers for synthesizing biodegradable polymers that could find applications in drug delivery systems. The carboxylic acid group can participate in esterification reactions to introduce targeting ligands or stabilizing moieties, while the amino group can facilitate cross-linking or ionic gelation processes.
The synthesis of 2-(4-Aminophenoxy)benzenecarboxylic Acid typically involves multi-step organic transformations starting from readily available aromatic precursors. One common synthetic route includes the nucleophilic substitution reaction between 4-nitrophenol and an amine derivative followed by reduction and subsequent carboxylation at another position on the aromatic ring. Advances in catalytic methods have enabled more efficient and environmentally friendly approaches to this synthesis, reducing waste and improving yields. These innovations align with broader trends in green chemistry aimed at minimizing hazardous byproducts and energy consumption.
From a medicinal chemistry perspective, derivatives of 2-(4-Aminophenoxy)benzenecarboxylic Acid have been investigated for their potential as antiviral agents. The structural motif is reminiscent of known antiviral drugs that target viral proteases or polymerases by inhibiting their catalytic activity. Researchers have synthesized analogs with modifications designed to enhance binding affinity or selectivity against specific viral enzymes. Preliminary computational studies suggest that these derivatives could disrupt viral replication cycles by interfering with key enzymatic steps.
The compound's versatility also extends to its role as a ligand in coordination chemistry. Transition metal complexes derived from 2-(4-Aminophenoxy)benzenecarboxylic Acid have shown promise as catalysts for various organic transformations, including cross-coupling reactions that are pivotal in pharmaceutical synthesis. The metal-ligand interactions can be fine-tuned by adjusting the substituents on the aromatic rings or introducing additional coordination sites. Such complexes not only facilitate synthetic pathways but also provide insights into mechanistic aspects of metal-catalyzed reactions.
In summary, 2-(4-Aminophenoxy)benzenecarboxylic Acid (CAS No: 67724-03-2) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and catalysis. Its unique structural features make it an invaluable building block for designing novel therapeutics and functional materials. As research continues to uncover new synthetic methodologies and biological activities associated with this molecule and its derivatives, its significance is expected to grow further within both academic and industrial settings.
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